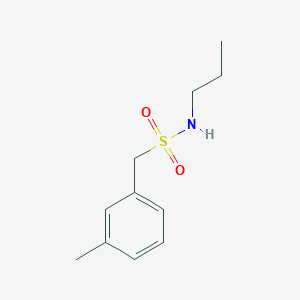
1-(3-methylphenyl)-N-propylmethanesulfonamide
Descripción general
Descripción
1-(3-methylphenyl)-N-propylmethanesulfonamide, also known as MS-245, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied extensively for its ability to target specific enzymes and pathways in various diseases, making it a promising candidate for drug development.
Mecanismo De Acción
1-(3-methylphenyl)-N-propylmethanesulfonamide works by inhibiting the activity of specific enzymes, such as SIRT2 and HDAC6. These enzymes play important roles in various cellular processes, including gene expression, cell cycle regulation, and protein degradation. By inhibiting these enzymes, this compound can alter these processes and lead to changes in cellular behavior, such as cell cycle arrest or apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the activity of HDAC6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-methylphenyl)-N-propylmethanesulfonamide is its specificity for certain enzymes, which allows for targeted inhibition and minimal off-target effects. This specificity also allows for the study of specific pathways and processes in cellular models. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(3-methylphenyl)-N-propylmethanesulfonamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of this compound in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, the study of this compound in animal models of various diseases can provide valuable insights into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(3-methylphenyl)-N-propylmethanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the activity of the enzyme SIRT2, which is overexpressed in many types of cancer cells. This inhibition leads to cell cycle arrest and apoptosis, making this compound a potential candidate for cancer treatment.
Inflammation is another area where this compound has been studied. It has been shown to inhibit the activity of the enzyme HDAC6, which plays a role in the regulation of inflammatory responses. This inhibition has been shown to reduce inflammation in animal models, making this compound a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-propylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-3-7-12-15(13,14)9-11-6-4-5-10(2)8-11/h4-6,8,12H,3,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKISJGHXYBFIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)CC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



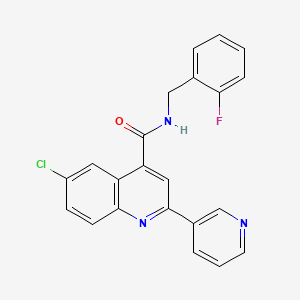
![4-(2,4-dichlorophenoxy)-N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]butanamide](/img/structure/B4729610.png)
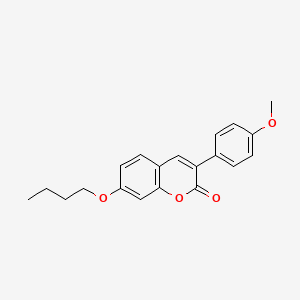
![N-[2-(4-morpholinyl)ethyl]-2-(propylsulfonyl)benzamide](/img/structure/B4729625.png)
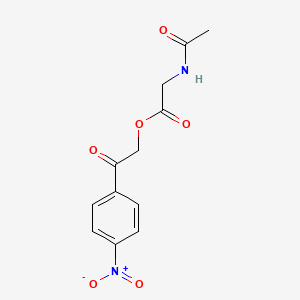
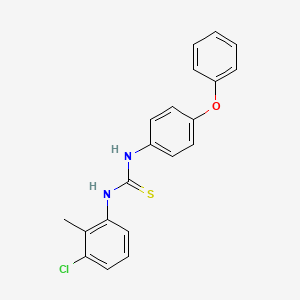
![7-chloro-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4729649.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B4729659.png)
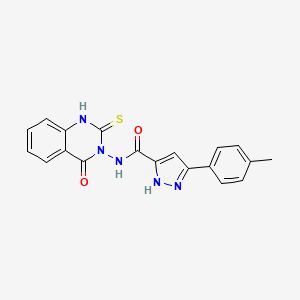
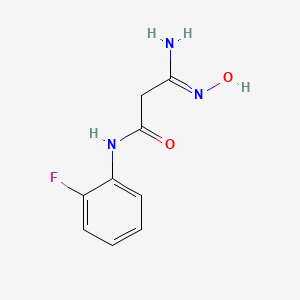
![methyl 3-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B4729683.png)
![2-cyano-3-[1-(3-methoxybenzyl)-1H-indol-3-yl]-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4729688.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-propanol](/img/structure/B4729689.png)
![N-(2-methoxyethyl)-2-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4729693.png)